Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor in the form of a dimaleate salt available as Boehringer Ingelheim's brand name Gilotrif. For oral use, afatinib tablets are a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. Gilotrif (afatinib) is the first FDA-approved oncology product from Boehringer Ingelheim.
Afatinib is a Kinase Inhibitor. The mechanism of action of afatinib is as a Protein Kinase Inhibitor.
Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib Dimaleate (has salt form).
Afatinib
CAS No.: 439081-18-2
VCID: VC20744214
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionAfatinib works by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptors (EGFR), including EGFR mutations such as L858R and T790M. This binding inhibits receptor phosphorylation, leading to reduced cell proliferation and survival in cancer cells. Targeted Receptors
Clinical ApplicationsAfatinib is primarily indicated for the treatment of advanced or metastatic non-small cell lung cancer with specific EGFR mutations. It has been approved for use in various countries and is often prescribed as a first-line treatment. Approved Indications
Efficacy and Research FindingsNumerous clinical trials have evaluated the efficacy of Afatinib compared to other treatments for non-small cell lung cancer. Survival RatesThe use of Afatinib has been associated with improved survival rates in patients with EGFR mutation-positive non-small cell lung cancer: Side Effects and ManagementWhile Afatinib is effective, it also comes with potential side effects that need to be managed carefully. Common Side Effects
Management Strategies
Ongoing Research and Future DirectionsResearch continues into the potential applications of Afatinib beyond non-small cell lung cancer, including studies on its effectiveness against other solid tumors with similar mutations. Clinical Trials in ProgressSeveral ongoing clinical trials are exploring the use of Afatinib in combination therapies and its effectiveness against other cancers:
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CAS No. | 439081-18-2 | ||||||||||||||||||||||
Product Name | Afatinib | ||||||||||||||||||||||
Molecular Formula | C24H25ClFN5O3 | ||||||||||||||||||||||
Molecular Weight | 485.9 g/mol | ||||||||||||||||||||||
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | ||||||||||||||||||||||
Standard InChIKey | ULXXDDBFHOBEHA-CWDCEQMOSA-N | ||||||||||||||||||||||
Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | ||||||||||||||||||||||
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | ||||||||||||||||||||||
Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | ||||||||||||||||||||||
Appearance | Assay:≥95%A crystalline solid | ||||||||||||||||||||||
Synonyms | (2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |
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Reference | Array Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019 |
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PubChem Compound | 10184653 | ||||||||||||||||||||||
Last Modified | Sep 12 2023 |
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